

ST1936: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

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Compound of Interest		
Compound Name:	ST1936	
Cat. No.:	B1139104	Get Quote

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Abstract

ST1936, a selective serotonin 6 (5-HT6) receptor agonist, has emerged as a valuable pharmacological tool for elucidating the physiological roles of this receptor and as a potential therapeutic agent for cognitive disorders and depression. This technical guide provides an indepth analysis of the binding affinity and selectivity profile of **ST1936**. Quantitative data from radioligand binding and functional assays are presented in structured tables for clarity. Detailed experimental methodologies for these assays are provided, alongside diagrams of the 5-HT6 receptor signaling pathway and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and pharmacological characteristics.

Introduction

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is implicated in various physiological processes, including cognition, memory, and mood regulation. Its unique pharmacological profile and distribution have made it an attractive target for the development of novel therapeutics. **ST1936** (2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine) is a potent and selective agonist for the 5-HT6 receptor, exhibiting nanomolar affinity.[1][2] This document serves as a comprehensive resource on the binding characteristics and selectivity of **ST1936**, intended to support further research and drug development efforts.



Binding Affinity and Selectivity Profile

The binding affinity of **ST1936** has been characterized primarily through competitive radioligand binding assays. The data consistently demonstrate a high affinity for the human 5-HT6 receptor. Its selectivity has been assessed against a panel of other serotonin receptor subtypes.

Table 1: Binding Affinity (Ki) of ST1936 at Serotonin

Receptors

Receptor	Ki (nM)
5-HT6	31
5-HT1A	>1000
5-HT1B	>1000
5-HT1D	>1000
5-HT2A	>1000
5-HT2B	>1000
5-HT2C	>1000
5-HT3	>1000
5-HT4	>1000
5-HT5A	>1000
5-HT7	168
Serotonin Transporter (SERT)	>1000

Data compiled from publicly available information.

As indicated in Table 1, **ST1936** displays a significant and selective affinity for the 5-HT6 receptor. While it shows some affinity for the 5-HT7 receptor, it is considerably weaker than its interaction with the 5-HT6 receptor. Its affinity for other tested serotonin receptor subtypes and the serotonin transporter is negligible, highlighting its selectivity within the serotonergic system.



A broader selectivity screen against a wider panel of non-serotonergic GPCRs is not extensively documented in publicly available literature.

Functional Activity

ST1936 acts as a functional agonist at the 5-HT6 receptor, stimulating downstream signaling pathways. The primary signaling cascade initiated by the 5-HT6 receptor is the activation of adenylyl cyclase via Gs protein coupling, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Table 2: Functional Potency (EC50) of ST1936

Assay	Cell Line	Parameter	EC50 (nM)
cAMP Accumulation	BHK Fibroblasts	cAMP Production	16

Data compiled from publicly available information.

The EC50 value of 16 nM in a cAMP accumulation assay demonstrates the potent agonist activity of **ST1936** at the 5-HT6 receptor.

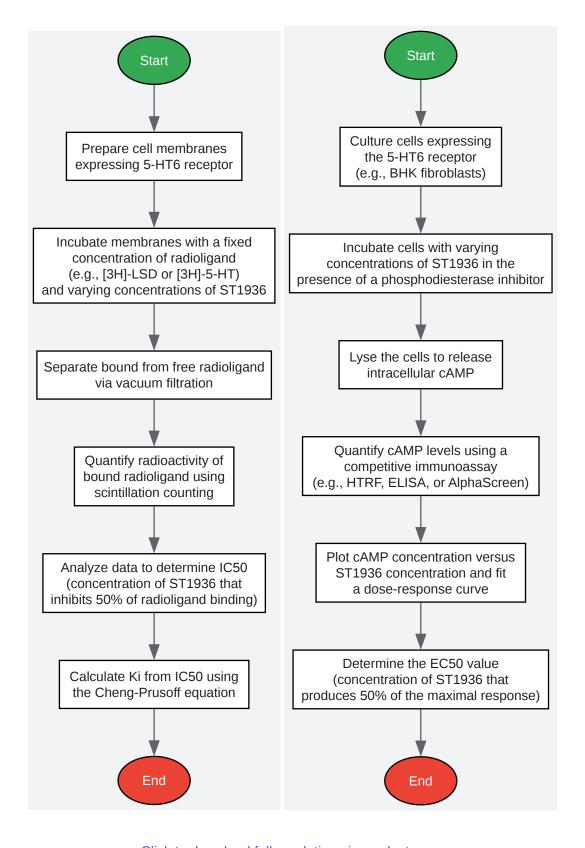
Signaling Pathways

Activation of the 5-HT6 receptor by an agonist like **ST1936** initiates a cascade of intracellular signaling events. While the canonical pathway involves Gs protein-mediated adenylyl cyclase activation and cAMP production, further research has elucidated a more complex signaling network.









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